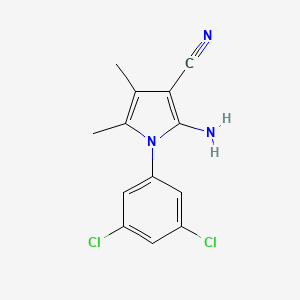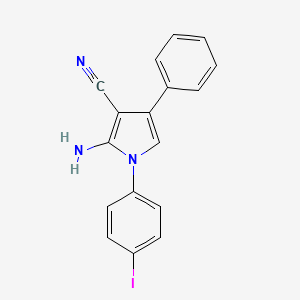
1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
246863-97-8 |
|---|---|
Formule moléculaire |
C10H10BrN3 |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
WTDQCTNZFSNPBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



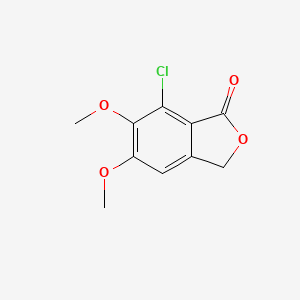
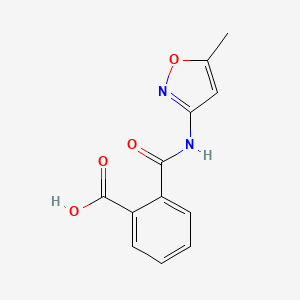

![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
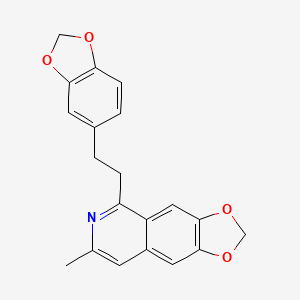
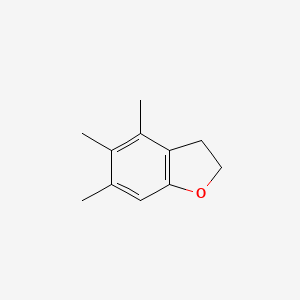
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
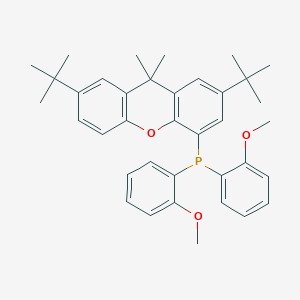
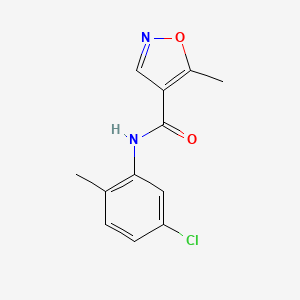
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
